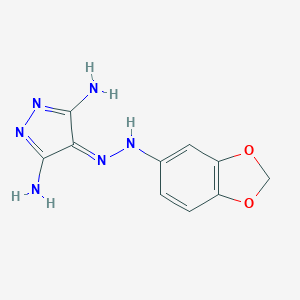![molecular formula C28H25N5O B292298 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether](/img/structure/B292298.png)
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, also known as DPPM, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune function. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, including the development of new synthetic methods for its production, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether involves a multi-step process that starts with the reaction of 2,3-diphenylquinoxaline with pyrrolidine to form 3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine. This intermediate is then reacted with phenylboronic acid to form the final product, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether.
Aplicaciones Científicas De Investigación
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C28H25N5O |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3,4-diphenyl-7-pyrrolidin-1-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C28H25N5O/c1-34-23-16-10-15-22(19-23)33-27(21-13-6-3-7-14-21)24-25(20-11-4-2-5-12-20)29-30-28(26(24)31-33)32-17-8-9-18-32/h2-7,10-16,19H,8-9,17-18H2,1H3 |
Clave InChI |
MRYXJSKPURLZHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292215.png)
![5,7-Dimethyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292216.png)
![5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![3-[(2-fluorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292220.png)
![3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)